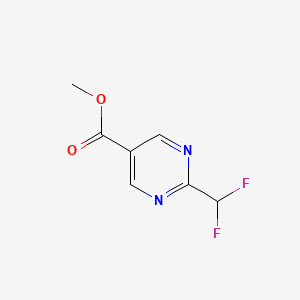
Cyclobutane-1,1-dicarboxylic acid benzyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutane-1,1-dicarboxylic acid benzyl ester is an organic compound that features a cyclobutane ring substituted with two carboxylic acid groups at the 1-position, which are esterified with benzyl alcohol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Esterification of Cyclobutane-1,1-dicarboxylic Acid
Starting Material: Cyclobutane-1,1-dicarboxylic acid.
Reagents: Benzyl alcohol, a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC).
Conditions: The reaction is typically carried out under reflux conditions in an inert solvent like dichloromethane or toluene. The mixture is heated to promote esterification, and the product is purified by recrystallization or chromatography.
-
Industrial Production Methods
Large-Scale Esterification: Similar to the laboratory method but scaled up. Continuous flow reactors may be used to improve efficiency and yield. The use of catalysts such as p-toluenesulfonic acid can enhance the reaction rate.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Conditions: Typically carried out in aqueous or acidic medium.
Products: Oxidation of the benzyl ester group can lead to the formation of the corresponding carboxylic acid.
-
Reduction
Reagents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Conditions: Conducted in anhydrous solvents like ether or tetrahydrofuran (THF).
Products: Reduction of the ester group to the corresponding alcohol.
-
Substitution
Reagents: Nucleophiles such as amines or alcohols.
Conditions: Typically performed in the presence of a base like triethylamine.
Products: Substitution of the ester group with the nucleophile, forming amides or other esters.
Aplicaciones Científicas De Investigación
Chemistry
Building Block in Organic Synthesis: Cyclobutane-1,1-dicarboxylic acid benzyl ester is used as a precursor in the synthesis of more complex molecules. Its strained ring system makes it a valuable intermediate in cycloaddition reactions.
Biology
Biochemical Studies: The compound can be used to study enzyme-catalyzed ester hydrolysis, providing insights into enzyme specificity and mechanism.
Medicine
Pharmaceutical Development: Potential use in the synthesis of drug candidates. The cyclobutane ring is a common motif in antiviral and anticancer agents.
Industry
Polymer Chemistry: Used in the synthesis of cyclobutane-containing polymers, which have unique mechanical and thermal properties.
Mecanismo De Acción
The mechanism by which cyclobutane-1,1-dicarboxylic acid benzyl ester exerts its effects depends on the specific application. In biochemical contexts, it may act as a substrate for esterases, undergoing hydrolysis to release cyclobutane-1,1-dicarboxylic acid and benzyl alcohol. The cyclobutane ring can also participate in ring-opening reactions, which are useful in synthetic organic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
-
Cyclobutane-1,1-dicarboxylic Acid
Comparison: Lacks the ester group, making it more hydrophilic and reactive towards nucleophiles.
-
Cyclobutane-1,1-dicarboxylic Acid Dimethyl Ester
Comparison: Contains methyl ester groups instead of benzyl, leading to different solubility and reactivity profiles.
-
Cyclobutane-1,1-dicarboxylic Acid Diethyl Ester
Comparison: Similar to the dimethyl ester but with ethyl groups, affecting its physical properties and reactivity.
Uniqueness
Cyclobutane-1,1-dicarboxylic acid benzyl ester is unique due to the presence of the benzyl ester group, which imparts distinct chemical and physical properties. The benzyl group can participate in additional reactions, such as hydrogenation or deprotection, providing versatility in synthetic applications.
Propiedades
Fórmula molecular |
C13H14O4 |
|---|---|
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
1-phenylmethoxycarbonylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C13H14O4/c14-11(15)13(7-4-8-13)12(16)17-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,14,15) |
Clave InChI |
ODMUQWJTMHTQPI-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(C(=O)O)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


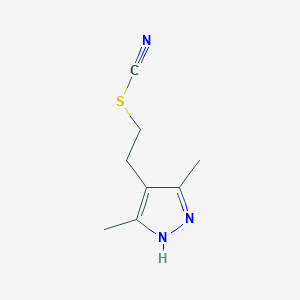

![Hexanoic acid, 6-[(2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy]-](/img/structure/B12069916.png)
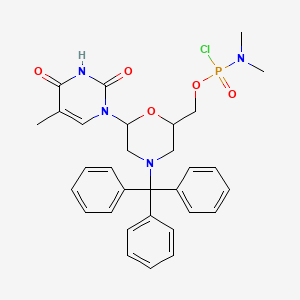
![2-[4-(aminomethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B12069932.png)
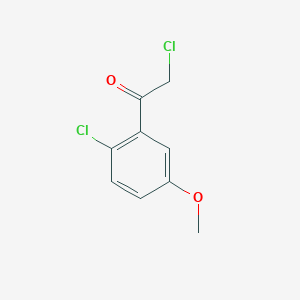

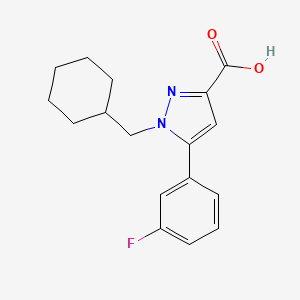

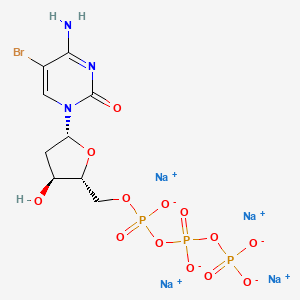
![4-[(3,3-Difluoro-cyclobutylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B12069965.png)
